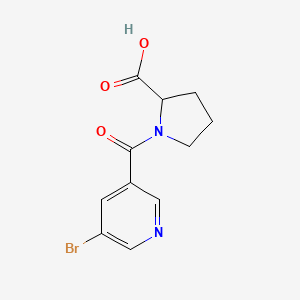
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11BrN2O3 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid (CAS No. 126581-82-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a pyridine ring with a pyrrolidine moiety, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C11H11BrN2O3
- Molecular Weight : 299.12 g/mol
- Structure : The compound features a brominated pyridine ring attached to a pyrrolidine-2-carboxylic acid, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| This compound | Escherichia coli | 12.5 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for COX-2 inhibition were found to be as low as 0.02 µM, suggesting potent anti-inflammatory effects .
| Activity | IC50 (µM) |
|---|---|
| COX-1 Inhibition | 0.04 |
| COX-2 Inhibition | 0.02 |
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown promising results. For instance, the compound exhibited selective cytotoxic effects on A549 (lung cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µg/mL . These findings suggest potential applications in cancer therapy.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests that it interferes with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Functions : Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : Cytotoxic effects could be attributed to the induction of apoptosis through mitochondrial pathways or by activating caspases.
Case Studies
A notable study by Akhtar et al. synthesized several derivatives based on the core structure of this compound and tested their biological activities. Among these derivatives, some exhibited enhanced anti-inflammatory and antimicrobial properties compared to the parent compound .
科学的研究の応用
Medicinal Chemistry Applications
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid has been investigated for its potential therapeutic effects. Here are some notable applications:
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine structure can enhance its ability to inhibit tumor growth.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
Material Science Applications
In material science, this compound is being explored for its properties in polymer synthesis and as a ligand in coordination chemistry.
Polymer Synthesis
The compound can act as a monomer or cross-linking agent in the formation of polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Compound Development
In a recent study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, demonstrating the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that certain derivatives were effective at lower concentrations than traditional antibiotics, suggesting a promising avenue for new antimicrobial agents.
特性
IUPAC Name |
1-(5-bromopyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-4-7(5-13-6-8)10(15)14-3-1-2-9(14)11(16)17/h4-6,9H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHULSHPYMBDAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385945 |
Source


|
| Record name | 1-(5-Bromopyridine-3-carbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126581-82-6 |
Source


|
| Record name | 1-(5-Bromopyridine-3-carbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













